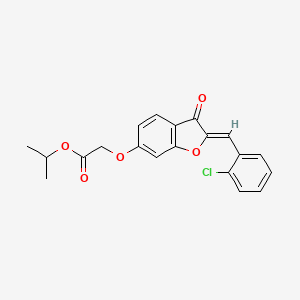
(2,6-Difluoropyridin-3-yl)(phenyl)methanone
Übersicht
Beschreibung
(2,6-Difluoropyridin-3-yl)(phenyl)methanone: is an organic compound with the molecular formula C12H7F2NO and a molecular weight of 219.19 g/mol . It is characterized by the presence of a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions and a phenyl group attached to a methanone group at the 3 position of the pyridine ring . This compound is typically a pale yellow to yellow solid or liquid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoropyridin-3-yl)(phenyl)methanone can be achieved through various synthetic routes. One common method involves the reaction of 2,6-difluoropyridine with benzoyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere at a temperature range of 0-5°C to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: (2,6-Difluoropyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2,6-Difluoropyridin-3-yl)(phenyl)methanone is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated pyridine derivatives on biological systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of (2,6-Difluoropyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present . The fluorine atoms on the pyridine ring enhance its binding affinity to target molecules, making it a potent compound in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- (2,6-Difluoropyridin-4-yl)(phenyl)methanone
- (2,6-Difluoropyridin-3-yl)(4-methylphenyl)methanone
- (2,6-Difluoropyridin-3-yl)(4-chlorophenyl)methanone
Uniqueness: (2,6-Difluoropyridin-3-yl)(phenyl)methanone is unique due to the specific positioning of the fluorine atoms on the pyridine ring and the phenyl group attached to the methanone group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
IUPAC Name |
(2,6-difluoropyridin-3-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-10-7-6-9(12(14)15-10)11(16)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYPHEHCTMUQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2468229.png)


![2-(4-fluorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2468233.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468235.png)
![2-({[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine](/img/structure/B2468237.png)
![3,4-difluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2468240.png)
![2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2468241.png)
![(E)-3-[4-(2-Amino-2-oxoethoxy)-3-chloro-5-methoxyphenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2468243.png)
![4-{4-cyano-5-[(prop-2-en-1-yl)amino]-1,3-oxazol-2-yl}-N,N-diethylbenzene-1-sulfonamide](/img/structure/B2468244.png)
![2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2468248.png)



